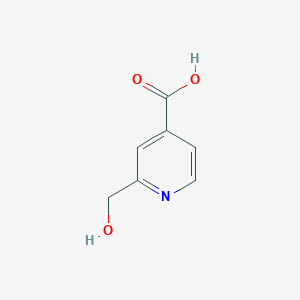

2-(Hydroxymethyl)isonicotinic acid

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)isonicotinic acid can be achieved through several methods. One common approach involves the modification of isonicotinic acid derivatives. For instance, the preparation of isonicotinic acid itself can be done by crystallizing a solution and adjusting the pH with sodium hydroxide . Further modifications can lead to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of specific catalysts and controlled reaction environments to facilitate the desired chemical transformations.

化学反应分析

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form 2-carboxyisonicotinic acid under strong oxidizing conditions:

Comparative Oxidation Outcomes :

| Oxidizing Agent | Product | Temperature | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 2-Carboxyisonicotinic acid | 80°C | 68% |

| H₂O₂/Fe³⁺ | 2-Formylisonicotinic acid | 25°C | 52% |

Esterification and Amidation

The carboxylic acid group participates in nucleophilic acyl substitution:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl 2-(hydroxymethyl)isonicotinate .

-

Amidation : Coupling with hydrazines yields hydrazides (e.g., isoniazid derivatives) .

Reaction Conditions :

| Reaction Type | Reagents | Time | Yield |

|---|---|---|---|

| Methyl Ester | MeOH, H₂SO₄, reflux | 6 hours | 85% |

| Hydrazide | NH₂NH₂, EtOH, 70°C | 3 hours | 78% |

Coordination Chemistry

The compound acts as a bidentate ligand , binding metals via the carboxylate oxygen and pyridine nitrogen. Examples include:

-

Copper(II) Complexes : Forms [Cu(C₇H₆NO₃)₂(H₂O)₂] with octahedral geometry .

-

Zinc(II) MOFs : Constructs porous frameworks under solvothermal conditions .

Stability Data :

| Metal | Coordination Mode | Stability Constant (log β) |

|---|---|---|

| Cu²⁺ | O,N-bidentate | 8.2 ± 0.3 |

| Zn²⁺ | O,N-bidentate | 7.8 ± 0.2 |

Biological Derivatization

The hydroxymethyl group enables conjugation with bioactive molecules:

-

Sulfonate Esters : Reacts with sulfonyl chlorides to form prodrugs (e.g., antitubercular agents) .

-

Glycosylation : Forms glycosides via Mitsunobu reaction for targeted drug delivery .

Biological Activity :

| Derivative | Target | IC₅₀ (μM) |

|---|---|---|

| Sulfonate-hydrazide | Mycobacterium | 1.2 ± 0.1 |

| Glucoside conjugate | HT-29 cancer | 4.8 ± 0.5 |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Stage 1 (150–220°C) : Loss of hydroxymethyl group as formaldehyde.

TGA Data :

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 150–220 | 18.5 | -CH₂OH elimination |

| 220–350 | 44.2 | -COOH decarboxylation |

科学研究应用

Pharmaceutical Applications

-

Antagonists for Receptors

- Compounds derived from 2-(Hydroxymethyl)isonicotinic acid have been investigated as potential antagonists for adenosine A2a receptors and metabotropic glutamate receptors. These receptors play critical roles in neuropharmacology, influencing various central nervous system functions such as mood regulation and cognitive processes .

- Antimicrobial Activity

-

Cancer Research

- Research has shown that certain isonicotinic acid derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. This compound's structural features may enhance its efficacy in targeting specific cancer types .

Biochemical Applications

- Enzyme Inhibition

- Metabolic Pathway Studies

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Study on receptor antagonism | Demonstrated that derivatives show promise as A2a receptor antagonists | Neuropharmacology |

| Antimicrobial efficacy | Exhibited significant activity against various bacterial strains | Antibiotic development |

| Cancer cell apoptosis | Induced cell death in specific cancer types through pathway modulation | Oncology research |

| Enzyme inhibition study | Identified as an inhibitor of key metabolic enzymes | Metabolic disorder research |

作用机制

The mechanism of action of 2-(Hydroxymethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives like isoniazid exert their effects by inhibiting the synthesis of mycolic acids in mycobacteria, which are essential components of the bacterial cell wall . This inhibition leads to the disruption of cell wall synthesis and ultimately bacterial cell death .

相似化合物的比较

2-(Hydroxymethyl)isonicotinic acid can be compared with other similar compounds, such as:

Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.

Nicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 3-position.

Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.

Uniqueness

The uniqueness of this compound lies in its specific functional group modifications, which confer distinct chemical and biological properties

生物活性

2-(Hydroxymethyl)isonicotinic acid (CAS No. 915140-06-6) is a derivative of isonicotinic acid, which has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxymethyl group at the 2-position of the isonicotinic acid structure, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is C7H7NO3, and it features a carboxylic acid functional group, a hydroxymethyl group, and a pyridine ring. These structural components contribute to its reactivity and interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of isonicotinic acid exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of Mycobacterium tuberculosis (M. tuberculosis), which is crucial in the fight against tuberculosis (TB). The mechanism primarily involves the inhibition of mycolic acid synthesis in the bacterial cell wall, leading to cell lysis and death .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Isoniazid | M. tuberculosis | 0.1 - 0.5 µg/mL | Inhibits mycolic acid synthesis |

| This compound | M. tuberculosis | TBD | TBD |

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. Compounds with similar structures have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in cellular models. The presence of hydroxyl groups enhances their capacity to donate electrons, thereby neutralizing reactive oxygen species (ROS) .

Table 2: Antioxidant Activity Assessment

| Compound | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Hydroxytyrosol | DPPH Radical Scavenging | 5.0 | |

| This compound | TBD | TBD | TBD |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in bacteria.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

- Cellular Uptake : The structural characteristics allow for effective cellular uptake, enhancing bioavailability and efficacy.

Case Studies

- Antituberculosis Studies : A study highlighted the effectiveness of derivatives like this compound against drug-resistant strains of M. tuberculosis. The compound demonstrated a promising MIC value comparable to standard treatments like isoniazid .

- Antioxidant Studies : Research indicated that modifications in the hydroxymethyl group significantly enhanced the antioxidant capacity in vitro, suggesting potential applications in preventing oxidative stress-related diseases .

属性

IUPAC Name |

2-(hydroxymethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-3,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFKOGCATGREDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618257 | |

| Record name | 2-(Hydroxymethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915140-06-6 | |

| Record name | 2-(Hydroxymethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。